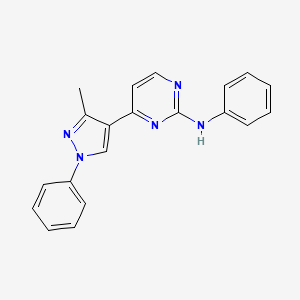![molecular formula C25H20Cl2N4O2 B11032951 2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11032951.png)
2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes:
Formation of the Pyrimidobenzimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidobenzimidazole ring system.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1-BENZYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE stands out due to its unique structural features and versatile applications. Similar compounds include:
Imidazoles: These compounds share a similar heterocyclic structure but differ in their functional groups and specific applications.
Benzimidazoles: These compounds are structurally related but may have different substituents, leading to variations in their chemical and biological properties.
Pyrimidines: These compounds have a similar core structure but differ in their substitution patterns and reactivity.
Properties
Molecular Formula |
C25H20Cl2N4O2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(1-benzyl-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C25H20Cl2N4O2/c26-19-11-10-18(13-20(19)27)28-23(32)12-17-15-30-22-9-5-4-8-21(22)29-25(30)31(24(17)33)14-16-6-2-1-3-7-16/h1-11,13,17H,12,14-15H2,(H,28,32) |
InChI Key |
NAKAQLWKVDNTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C2=NC3=CC=CC=C3N21)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11032887.png)
![5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11032891.png)
![6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11032896.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide](/img/structure/B11032914.png)
![morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione](/img/structure/B11032919.png)
![N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11032920.png)

![ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11032926.png)
![methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11032928.png)

![1-(4-methylphenyl)-5-(methylsulfonyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11032935.png)
![4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032944.png)

